molecular formula C23H28N2O4 B4841541 N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide

N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide

Cat. No. B4841541
M. Wt: 396.5 g/mol
InChI Key: QSYFFMBZUZXRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioid drugs such as fentanyl and morphine, but it has a unique chemical structure that gives it distinct pharmacological properties.

Mechanism of Action

N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide acts as a selective agonist of the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These effects include analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have potential neuroprotective effects in certain conditions.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent analgesic effects, which make it a useful tool for studying pain pathways in the central nervous system. However, its potential for abuse and dependence is a limitation, and it must be used with caution in laboratory settings.

Future Directions

There are several future directions for research on N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide.

Scientific Research Applications

N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of opioid addiction.

properties

IUPAC Name

N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-29-20-14-11-17(15-21(20)28-2)23(27)25-19-12-9-16(10-13-19)22(26)24-18-7-5-4-6-8-18/h9-15,18H,3-8H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYFFMBZUZXRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.